Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBSFTFSJPJBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CN=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564211 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-29-5 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
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2-Aminothiazole : Serves as the nucleophilic component, initiating ring formation.
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Ethyl 2-chloroacetoacetate : Provides the electrophilic carbonyl and ester functionalities.
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Solvent : 1,4-Dioxane is typically employed due to its high boiling point (101°C) and ability to stabilize intermediates.
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Temperature : Prolonged reflux (24 hours) ensures complete cyclization.
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Molar Ratio : A 1:2 stoichiometric ratio of 2-aminothiazole to ethyl 2-chloroacetoacetate maximizes yield by driving the reaction to completion.
Procedural Details
The reaction mixture is heated under reflux with continuous stirring, followed by extraction with ethyl acetate and purification via silica gel column chromatography using a 20% ethyl acetate/hexane eluent. This method achieves an isolated yield of 80% , though the extended reaction time and reliance on hazardous solvents like 1,4-dioxane pose practical limitations.
Microwave-Assisted Green Synthesis
To address inefficiencies in thermal methods, microwave-assisted synthesis has emerged as a sustainable alternative. This approach leverages dielectric heating to accelerate reaction kinetics, reducing time and energy consumption. A notable protocol utilizes H₃PO₄/Al₂O₃ as a heterogeneous catalyst under solvent-free conditions.
Key Advantages
Mechanism
Microwave irradiation induces rapid molecular vibration, lowering the activation energy for the formation of the imidazo-thiazole ring. The catalyst facilitates proton transfer steps, ensuring regioselectivity and minimizing side products.
Comparative Analysis of Synthetic Methods
The table below contrasts critical parameters of conventional and microwave-assisted routes:
The microwave method excels in sustainability and operational efficiency, though initial equipment costs may hinder small-scale adoption.
Industrial Production Considerations
Scaling up this compound synthesis necessitates balancing cost, safety, and output quality.
Scalability Challenges
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Thermal Method : Prolonged heating at scale risks thermal degradation and requires robust temperature control systems.
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Microwave Method : Batch size limitations of microwave reactors necessitate continuous-flow adaptations for industrial use.
Cost-Benefit Analysis
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Catalyst Reusability : H₃PO₄/Al₂O₃ can be recycled for 3–4 cycles without significant activity loss, reducing material costs.
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Solvent Recovery : Thermal methods incur additional costs for solvent recycling and waste management.
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate exhibits significant antimicrobial properties. It has been investigated for its activity against various pathogens, including Mycobacterium tuberculosis (Mtb).
Case Study:
A study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their antitubercular activity. The most active compound displayed an IC50 of 2.32 μM against Mtb H37Ra, suggesting that modifications to the structure can enhance efficacy against tuberculosis .
Anticancer Potential
The compound has also been explored for its potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes and receptors that are critical in cancer cell proliferation.
Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit kinase activity, which plays a role in cancer signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in critical biological processes.
Example:
The compound was found to inhibit the activity of certain kinases, which are essential for cell signaling. This property is valuable for developing therapeutic agents targeting diseases linked to aberrant kinase activity .
Catalyst in Organic Synthesis
The compound serves as a catalyst in various organic synthesis reactions due to its unique chemical properties. Its ability to facilitate reactions makes it a valuable tool in the development of new materials.
Synthesis Method:
In industrial settings, microwave-assisted synthesis techniques are employed to produce this compound efficiently. This method enhances yield and reduces reaction times compared to traditional methods .
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Fused Ring Systems: Benzo[d]imidazo[2,1-b]thiazole derivatives (e.g., 3d in ) exhibit enhanced aromaticity and stability compared to non-fused analogues, influencing their pharmacokinetic profiles .
- Synthetic Efficiency : Catalyst-free methods (e.g., ) achieve high yields (95%), reducing production costs compared to traditional Hantzsch syntheses .
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
- Antimicrobial Potency : Nitrofuran-tagged derivatives (e.g., 4j in ) demonstrate superior activity against drug-resistant pathogens (IC₅₀ = 1.2 µM) due to nitro group-mediated DNA damage .
- Anti-inflammatory Effects : Pyrimido-fused benzothiazoles () show moderate efficacy, likely via COX-2 inhibition pathways .
- Structural-Activity Relationships (SAR) : Ester groups (e.g., COOEt) enhance solubility but may reduce cell penetration compared to amine-substituted analogues .
Biological Activity
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (EMITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
EMITC features a unique bicyclic structure that combines imidazole and thiazole rings, which are known for their versatile reactivity and biological activity. Its molecular formula is , with a molar mass of approximately 194.25 g/mol. This structure contributes to its interactions with various biological targets.
Antimicrobial Properties
EMITC has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits significant activity against bacteria and fungi. For example, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. The compound's mechanism involves inhibiting key enzymes necessary for microbial growth and survival .
Anticancer Activity
Research highlights the anticancer potential of EMITC, particularly in targeting various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, EMITC has shown IC50 values below 10 µM against several cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its cytotoxic effects.
The biological activity of EMITC is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : EMITC binds to and inhibits the activity of various kinases involved in cell signaling pathways, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.
- Cell Cycle Arrest : EMITC has been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition .
Comparative Analysis with Related Compounds
To understand the uniqueness of EMITC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | Amino group substitution | Antimicrobial | Broader spectrum against gram-negative bacteria |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | Fused heterocyclic structure | Anticancer | Enhanced potency due to additional aromatic systems |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EMITC against clinical isolates of Candida albicans. Results indicated an MIC of 8 µg/mL, suggesting potential as an antifungal agent .
- Cancer Cell Studies : In a recent investigation, EMITC was tested on A549 lung cancer cells, where it induced apoptosis through caspase-3 activation. The study reported an IC50 value of 5 µM, demonstrating its potential as a lead compound for further development in oncology .
Q & A
Q. What are the common synthetic routes for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate?
Answer: The synthesis typically involves cyclization reactions starting from thiazole or imidazole precursors. Key methodologies include:
- Friedel-Crafts Acylation : Using Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions at 80°C, yielding derivatives with 90–96% efficiency .
- Cyclization of Thiosemicarbazides : Reacting ethyl bromopyruvate with thiosemicarbazides under basic conditions (e.g., NaOH in ethanol) to form the thiazole ring .
- One-Pot Reactions : Combining aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene with Eaton’s reagent, enabling a three-component reaction for fused derivatives .
Example Optimization Table (adapted from ):
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | PTSA | EtOH | r.t. | Trace |
| 4 | PPA | Solvent-free | r.t. | 51 |
| 5 | Eaton’s reagent | Solvent-free | 80 | 90 |
Q. What analytical techniques are used to characterize this compound?
Answer: Structural confirmation relies on:
Q. How does the reactivity of the hydrazinyl group influence derivatization?
Answer: The hydrazinyl (-NH-NH2) moiety enables:
- Nucleophilic Substitution : Reacting with aldehydes to form hydrazones for antimicrobial agents .
- Oxidation/Reduction : Hydrogen peroxide oxidizes the group to nitro derivatives, while NaBH4 reduces it to amines, altering bioactivity .
- Click Chemistry : Propargyl bromide alkylation followed by azide-alkyne cyclization creates triazole-linked analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclization steps?
Answer: Critical factors include:
- Catalyst Selection : Eaton’s reagent outperforms FeCl3, AlCl3, or PTSA in electrophilic cyclization due to superior protonation capacity .
- Solvent-Free Conditions : Enhance reaction rates and reduce side products (e.g., 90% yield vs. 32% in CS2) .
- Temperature Control : 80°C balances activation energy and thermal decomposition .
Key Finding : Methane sulfonic acid fails to cyclize intermediates, highlighting the necessity of Eaton’s reagent for intramolecular acylation .
Q. How do structural modifications impact biological activity, and how can contradictory data be resolved?
Answer:
- Substituent Effects :
- Resolving Contradictions : Discrepancies in antimicrobial vs. antitumor efficacy may arise from:
Q. Example SAR Table :
| Derivative | Activity (IC50, μM) | Target | Reference |
|---|---|---|---|
| 4-Bromophenyl analog | 12.5 (Anticancer) | HeLa cells | |
| 4-Methylphenyl analog | 8.2 (Antimicrobial) | S. aureus | |
| Hydrazone-linked triazole | 18.7 (Antiviral) | SARS-CoV-2 Mpro |
Q. What strategies address regioselectivity challenges in fused-ring synthesis?
Answer:
- Reagent Control : Phosphorus oxychloride selectively cyclizes 2-(acylalkylthio)imidazoles to 3,5-dimethyl derivatives, avoiding N-acylation side products .
- Steric Effects : Bulky substituents (e.g., ethoxycarbonyl) direct cyclization to the less hindered position .
- Microwave Assistance : Reduces reaction time and improves regioselectivity in solvent-free protocols (noted in related imidazo[2,1-b]thiazole studies) .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Predict binding affinities to targets like SARS-CoV-2 Mpro (PDB: 6LU7), guiding rational design of hydrazinyl derivatives .
- DFT Calculations : Analyze electron density at the thiazole ring to prioritize electrophilic substitution sites .
- QSAR Models : Correlate logP values with antifungal activity to optimize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
